B1575195 Histone-lysine N-methyltransferase EZH2 (165-174)

Histone-lysine N-methyltransferase EZH2 (165-174)

カタログ番号 B1575195
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Histone-lysine N-methyltransferase EZH2

科学的研究の応用

Role in Gene Expression and Cancer Progression

EZH2, a histone H3-lysine 27 (H3K27) methyltransferase, is crucial in regulating gene expression. Its aberrant activity is linked to cancer onset and progression. EZH2 overexpression correlates with poor clinical prognosis in various cancers due to aberrant transcriptional signaling. Inhibiting EZH2 is expected to alter transcriptional expression and improve clinical outcomes (Verma et al., 2012), (Verma et al., 2012).

Interaction with Akt Pathway in Oncogenesis

Akt phosphorylates EZH2 at serine 21, suppressing its methyltransferase activity. This impeding of EZH2's binding to histone H3 results in decreased lysine 27 trimethylation and derepression of silenced genes, implying a regulatory role of Akt on EZH2 methylation activity in oncogenesis (Cha et al., 2005).

Development of EZH2 Inhibitors

EZH2 inhibitors have been developed for potential use in cancer therapy. These inhibitors are found to be reversible, [3H]-S-adenosyl-L-methionine competitive, and effective in biochemical inhibition of H3K27 methylation (Diaz et al., 2012).

Different EZH2 Complexes and Their Histone Targeting

EZH2 is part of distinct complexes, such as PRC2 and PRC3, with differential targeting of histone H3-K27 or histone H1-K26 for lysine methylation. This specificity is influenced by the Eed protein isoforms present in each complex, suggesting a mechanism for substrate specificity regulation (Kuzmichev et al., 2004).

Role in Breast Cancer and Other Diseases

In breast cancer, EZH2 plays a significant role in epigenetic maintenance of the H3K27me3 chromatin mark, influencing genomic instability and the cell cycle. Its abnormal expression is linked to various cancers, highlighting its importance as a molecular marker for cancer progression and aggressiveness (Yoo & Hennighausen, 2011). EZH2 is also implicated in kidney diseases like acute kidney injury (AKI), renal fibrosis, and diabetic nephropathy (Li et al., 2021).

特性

配列

FINDEIFVEL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Histone-lysine N-methyltransferase EZH2 (165-174)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。